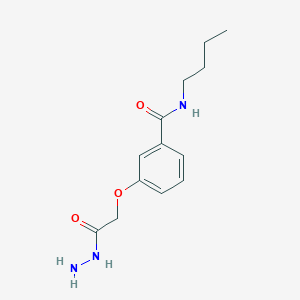

N-Butyl-3-(2-hydrazinyl-2-oxoethoxy)benzamide

Beschreibung

N-Butyl-3-(2-hydrazinyl-2-oxoethoxy)benzamide is a benzamide derivative characterized by a hydrazinyl-2-oxoethoxy substituent at the 3-position of the benzamide ring and an N-butyl chain.

- Stepwise functionalization: Condensation of hydrazine derivatives with benzamide intermediates (e.g., hydrazide formation via hydrazine hydrate reflux, as in ) .

- N-Alkylation: Introduction of the N-butyl group via alkylation of the amide nitrogen, a common strategy for modifying benzamide pharmacokinetics .

The compound’s hydrazinyl group may confer metal-chelating properties, similar to N,O-bidentate directing groups observed in , enabling applications in catalysis or bioactive coordination complexes .

Eigenschaften

IUPAC Name |

N-butyl-3-(2-hydrazinyl-2-oxoethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-2-3-7-15-13(18)10-5-4-6-11(8-10)19-9-12(17)16-14/h4-6,8H,2-3,7,9,14H2,1H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZISRLKDRJWBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC=C1)OCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of N-Butyl-3-(2-hydrazinyl-2-oxoethoxy)benzamide involves several steps. One common method includes the reaction of 3-(2-hydrazinyl-2-oxoethoxy)benzoic acid with butylamine under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

N-Butyl-3-(2-hydrazinyl-2-oxoethoxy)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: N-Butyl-3-(2-hydrazinyl-2-oxoethoxy)benzamide can undergo substitution reactions, particularly nucleophilic substitution, where the hydrazinyl group can be replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

N-Butyl-3-(2-hydrazinyl-2-oxoethoxy)benzamide serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow for a range of chemical reactions, including:

- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride, leading to amines or alcohols.

- Substitution Reactions: It can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Biological Activities

Potential Antimicrobial and Antioxidant Properties

Research indicates that N-Butyl-3-(2-hydrazinyl-2-oxoethoxy)benzamide exhibits potential biological activities. Studies have shown that compounds with hydrazinyl groups often demonstrate antimicrobial and antioxidant properties, making them candidates for further investigation in medicinal chemistry.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, where the hydrazinyl group may form covalent bonds with enzymes, potentially inhibiting their activity. This interaction could lead to various biological effects depending on the target pathway involved.

Medicinal Applications

Therapeutic Agent Research

Current research is exploring the potential of N-Butyl-3-(2-hydrazinyl-2-oxoethoxy)benzamide as a therapeutic agent for various diseases. The compound's structure suggests it may have applications in treating conditions influenced by oxidative stress or microbial infections.

Industrial Applications

Development of New Materials

In industrial contexts, this compound may be utilized in the development of new materials and chemical processes. Its unique chemical reactivity allows for the creation of novel compounds that could be beneficial in various applications, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-Butyl-3-(2-hydrazinyl-2-oxoethoxy)benzamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with certain enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Physicochemical Properties

Key Observations :

- Hydrazine vs. Hydroxy Groups: The hydrazinyl group may enhance aqueous solubility compared to Rip-B’s dimethoxyphenyl but reduce it relative to Rip-D’s phenolic hydroxy group .

- Thermal Stability : Higher melting points (e.g., Rip-D at 96°C) correlate with hydrogen-bonding capacity, suggesting the target compound may exhibit similar stability .

Enzyme Inhibition (HDACs)

Key Observations :

- Benzamides generally exhibit lower potency but higher selectivity compared to hydroxamates.

Neuronal Nicotinic Receptor Modulation

Key Observations :

- Substituents on the benzamide core (e.g., allyloxy in Compound 1) influence subtype specificity. The target’s hydrazinyl-2-oxoethoxy group may introduce steric or electronic effects distinct from known NAMs .

ADMET and Toxicity Considerations

- Toxicity : Benzamide derivatives (e.g., neuroleptics like sulpiride) often exhibit CNS effects, but structural modifications (e.g., N-alkylation) can mitigate toxicity .

- ADMET Predictions : For analogous compounds (), moderate bioavailability and hepatic metabolism are expected. The N-butyl chain may enhance metabolic stability compared to shorter alkyl chains .

Biologische Aktivität

N-Butyl-3-(2-hydrazinyl-2-oxoethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, including data tables and case studies.

Synthesis of N-Butyl-3-(2-hydrazinyl-2-oxoethoxy)benzamide

The synthesis of this compound typically involves the reaction of butyl-substituted benzamide derivatives with hydrazine derivatives under controlled conditions. The process often includes the following steps:

- Formation of the Benzamide Backbone : The initial step involves the formation of a benzamide structure through the reaction of butyl amine with a suitable aromatic carboxylic acid.

- Hydrazine Substitution : Subsequently, the hydrazine moiety is introduced via nucleophilic substitution, leading to the formation of the desired hydrazinyl compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various benzamide derivatives, including those similar to N-Butyl-3-(2-hydrazinyl-2-oxoethoxy)benzamide. For instance, a related biphenyl-benzamide compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 0.008 μg/mL against certain strains of Bacillus subtilis and Staphylococcus aureus .

| Compound | MIC against B. subtilis | MIC against S. aureus |

|---|---|---|

| Compound 30 | 0.008 μg/mL | 0.125 μg/mL |

Cytotoxicity

In vitro cytotoxicity assessments using Vero cells indicated that several benzamide derivatives exhibit low toxicity profiles, with CC50 values exceeding 20 μg/mL, suggesting a favorable safety margin for further development .

| Compound | CC50 (μg/mL) | Selectivity Index |

|---|---|---|

| Compound 30 | >20 | >645 |

Enzyme Inhibition

N-Butyl-3-(2-hydrazinyl-2-oxoethoxy)benzamide may also exhibit enzyme inhibition properties similar to other benzamides targeting acetylcholinesterase (AChE) and β-secretase (BACE1). For example, related compounds have shown IC50 values ranging from 0.056 to 2.57 μM for AChE inhibition . Such activity is crucial for developing treatments for neurodegenerative diseases.

Study on Antitumor Activity

A series of N-substituted benzamide derivatives were evaluated for their antitumor activity against various cancer cell lines, including MCF-7 and A549. The results indicated that certain derivatives exhibited comparable inhibitory effects to established treatments like Entinostat .

Pancreatic β-cell Protection

Research has shown that specific analogs of benzamides can protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis, which is significant in diabetes management. One analog demonstrated an EC50 value of 0.1 ± 0.01 μM, indicating strong protective activity .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrazine coupling | O-benzyl hydroxylamine, 100°C, 4 hrs | 65–75 | |

| Deprotection | H2/Pd-C, methanol | 85–90 |

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- NMR: Confirm the hydrazinyl (-NH-NH2) and benzamide (C=O) moieties via 1H NMR (δ 8.5–9.5 ppm for amide protons) and 13C NMR (δ 165–170 ppm for carbonyl groups) .

- MS: High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 320.1342 for C14H19N3O3) .

- Crystallography:

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Data Collection: Employ high-resolution synchrotron data (≤1.0 Å) to detect hydrogen bonding between the hydrazinyl group and adjacent carbonyl oxygen atoms .

- Refinement: Use SHELXL for anisotropic displacement parameters and disorder modeling. Mercury CSD 2.0 aids in visualizing packing motifs (e.g., π-π stacking of benzamide rings) .

- Validation: Cross-check torsion angles and bond lengths against similar structures in the Cambridge Structural Database (CSD) to identify outliers .

Q. Table 2: Crystallographic Data Comparison

| Parameter | This Compound | Similar Benzamide |

|---|---|---|

| Space group | C2/c | P21/c |

| a (Å) | 18.22 | 30.135 |

| β (°) | 92.75 | 92.75 |

Advanced: What strategies optimize bioactivity against Mycobacterium tuberculosis?

Methodological Answer:

- Scaffold Modification: Introduce pyrazine or piperazine moieties to enhance target binding, as seen in anti-tubercular benzamide derivatives (IC50 < 1 µM) .

- SAR Analysis: Replace the n-butyl group with branched alkyl chains to improve membrane permeability .

- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict interactions with Mtb enoyl-ACP reductase .

Advanced: How do reaction conditions affect oxidation mechanisms in Cu(II)-mediated C-H functionalization?

Methodological Answer:

- Base vs. Acid Conditions:

- Computational Validation: Density functional theory (DFT) calculates activation barriers for competing pathways (ΔG‡ ~25–30 kcal/mol) .

Advanced: What computational methods predict interactions with biological targets like sirtuin 2?

Methodological Answer:

- Photoisomer Analysis: For photopharmacology applications, model (E)- and (Z)-isomers using X-ray crystallography (PDB IDs: 6ZLH, 6ZL4) to map hydrogen bonds (e.g., Gly360 backbone interactions) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of benzamide-enzyme complexes under physiological conditions .

Advanced: How are impurities identified and controlled during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.